molecular formula C27H23N3O4 B2866381 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326843-37-1

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2866381
CAS No.: 1326843-37-1
M. Wt: 453.498
InChI Key: UOUCZJQBLXLJQD-UHFFFAOYSA-N
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Description

4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The isoquinolinone core can be constructed via a Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one: This compound is similar in structure but lacks the ethoxy group, which may affect its biological activity and chemical reactivity.

    4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one: This compound lacks the methoxy group, which can influence its interaction with molecular targets.

    4-[3-(4-Methoxy-3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one: This compound has both methoxy and ethoxy groups but in different positions, which can lead to variations in its properties.

Uniqueness

The uniqueness of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one lies in its specific combination of functional groups and structural features. These characteristics contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4/c1-4-33-23-14-11-18(15-24(23)32-3)25-28-26(34-29-25)22-16-30(19-12-9-17(2)10-13-19)27(31)21-8-6-5-7-20(21)22/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUCZJQBLXLJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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